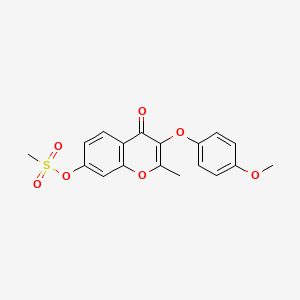

3-(4-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

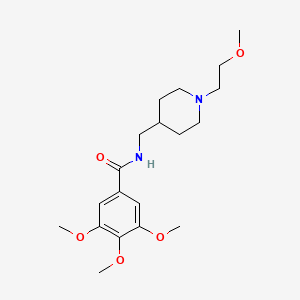

The compound 3-(4-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate is a derivative of chromen, which is a heterocyclic compound that has drawn interest due to its potential pharmacological activities. The methanesulfonate group in the compound suggests it may have increased solubility in aqueous solutions, which is beneficial for biological applications.

Synthesis Analysis

The synthesis of chromen derivatives can be achieved through various methods. One such method is the methanesulfonic acid-catalyzed, microwave-assisted reaction of 4-hydroxycoumarin with aromatic aldehydes in ethanol, which offers high yield and short reaction times . This method could potentially be adapted for the synthesis of the compound by introducing the appropriate methoxyphenoxy and methanesulfonate substituents.

Molecular Structure Analysis

The molecular structure of chromen derivatives is characterized by the presence of a 4-oxo group and a fused benzene and pyran ring. The methoxy and methanesulfonate substituents are expected to influence the electronic distribution and steric hindrance within the molecule, which can be confirmed by spectroscopic methods such as IR, 1H NMR, and 13C NMR .

Chemical Reactions Analysis

Chromen derivatives can undergo various chemical reactions, including substitutions and eliminations. The presence of a methanesulfonate group can lead to reactions such as cleavage catalyzed by monooxygenase enzymes, as seen in microbial metabolism . Additionally, the methoxycarbonyl group in related compounds has been shown to provide anchimeric assistance in elimination reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of chromen derivatives like this compound are influenced by their functional groups. The methanesulfonate group is a strong acid and contributes to the compound's solubility and reactivity . The methoxy group may affect the lipophilicity of the compound, which is important for its potential as a pharmacological agent .

Scientific Research Applications

Anticancer Activity

Bis-chromenone derivatives, closely related to 3-(4-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate, have shown promising anticancer properties. Studies demonstrate their effectiveness against various human cancer cell lines. Specifically, derivatives with certain structural modifications exhibit notable in vitro anti-proliferative activity, suggesting the potential of this compound class in anticancer agent design (Venkateswararao et al., 2014).

Antibacterial Effects

Compounds structurally similar to this compound, specifically derivatives of 4-hydroxy-chromen-2-one, have been synthesized and analyzed for their antibacterial activity. These compounds, including variants like 4-(4-Methoxy-phenylamino)-2-oxo-2H-chromene-3-sulfonyl chloride, exhibit significant bacteriostatic and bactericidal activity against various bacterial strains, including Staphylococcus aureus and E. coli. This research underscores the potential of these compounds in developing new antibacterial agents (Behrami & Dobroshi, 2019).

Chemical Synthesis and Structural Analysis

The compound and its derivatives have been extensively studied for their chemical synthesis and structural properties. Research focusing on the intermediacy of phenyl hydrogen sulfates in sulfonation processes and selective hydrolysis of methanesulfonate esters has provided valuable insights into the chemical behavior of related compounds. These studies contribute to a better understanding of the synthesis and potential applications of these compounds in various fields (Wit, Woldhuis, & Cerfontain, 2010); (Chan, Cox, & Sinclair, 2008).

properties

IUPAC Name |

[3-(4-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl] methanesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O7S/c1-11-18(24-13-6-4-12(22-2)5-7-13)17(19)15-9-8-14(10-16(15)23-11)25-26(3,20)21/h4-10H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEOMEHPVAPKRDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OS(=O)(=O)C)OC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-allyl-N-[(5-bromothien-2-yl)methyl]-2-chloroacetamide](/img/structure/B2505661.png)

![7-benzoyl-5-benzyl-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2505662.png)

![{7-[(4-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B2505664.png)

![3-(1H-indol-3-yl)-2-{[(4-methoxyphenyl)methyl]amino}propan-1-ol](/img/structure/B2505670.png)

![N-(3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-oxopropyl)-2,6-dichlorobenzenesulfonamide](/img/structure/B2505672.png)

![1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-(oxan-4-ylmethyl)azetidin-3-amine](/img/structure/B2505677.png)

![3-[1-(1,1-Dioxido-1,2-benzisothiazol-3-yl)hydrazino]propanenitrile](/img/structure/B2505681.png)

![(Z)-ethyl 2-(2-((4-(piperidin-1-ylsulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2505682.png)